molecular formula C18H22ClN3O B2404800 5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine CAS No. 2415468-49-2

5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine

Cat. No.: B2404800
CAS No.: 2415468-49-2
M. Wt: 331.84
InChI Key: AACWHNWGNNQFNJ-UHFFFAOYSA-N
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Description

5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine is a chemical compound with the molecular formula C18H22ClN3O and a molecular weight of 331.84 g/mol This compound features a pyrimidine ring substituted with a chloro group and a piperidinyl group linked to a phenylpropyl chain

Preparation Methods

The synthesis of 5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a halogenated pyrimidine with a boronic acid derivative of the piperidinyl-phenylpropyl moiety.

Chemical Reactions Analysis

5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine can be compared with other similar compounds, such as:

    5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone: This compound also features a piperidinyl group and a chloro substituent but differs in its core structure.

    Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O/c19-16-13-20-18(21-14-16)23-17-8-11-22(12-9-17)10-4-7-15-5-2-1-3-6-15/h1-3,5-6,13-14,17H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACWHNWGNNQFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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